9-Octadecenamide, N-[2-(2-hydroxyethoxy)ethyl]-, (9Z)-
Description
Chemical Identity: 9-Octadecenamide, N-[2-(2-hydroxyethoxy)ethyl]-, (9Z)- (IUPAC name: (9Z)-N-[2-[(2-hydroxyethyl)amino]ethyl]-9-octadecenamide) is a fatty acid amide derivative with the molecular formula C₂₂H₄₄N₂O₂ and a molecular weight of 368.606 g/mol . Its structure comprises an oleic acid backbone (9Z-octadecenoic acid) linked to a substituted ethylamine group containing a hydroxyethoxy moiety. The compound is identified by multiple synonyms, including N-(2-((2-hydroxyethyl)amino)ethyl)oleamide, and has a ChemSpider ID of 5289235 .
For example, similar compounds are produced using oxalyl chloride to activate the carboxylic acid group, followed by amidation with amines like ethanolamine or substituted ethylenediamines .
Properties
CAS No. |
20429-33-8 |
|---|---|
Molecular Formula |
C22H43NO3 |
Molecular Weight |
369.6 g/mol |
IUPAC Name |
(Z)-N-[2-(2-hydroxyethoxy)ethyl]octadec-9-enamide |
InChI |
InChI=1S/C22H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(25)23-18-20-26-21-19-24/h9-10,24H,2-8,11-21H2,1H3,(H,23,25)/b10-9- |
InChI Key |
ULHGTPIJYDGNHZ-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCOCCO |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCOCCO |
physical_description |
Liquid |
Origin of Product |
United States |
Preparation Methods
Summary Table: Preparation Methods Overview
| Step | Method/Conditions | Notes |
|---|---|---|
| Activation of Oleic Acid | Thionyl chloride or oxalyl chloride | Forms oleoyl chloride for amidation |
| Amidation | Reaction with 2-(2-hydroxyethoxy)ethylamine | Mild heating, inert atmosphere |
| Carbodiimide Coupling | DCC or EDC with DMAP catalyst | Room temperature, avoids acid chlorides |
| Purification | Chromatography, recrystallization | Ensures product purity |
| Analytical Sample Preparation | ASE and SPE extraction | For environmental/biological sample analysis |
In-depth Research Findings on Preparation
- The amidation reaction is the cornerstone of synthesis, with the choice of activation method impacting yield and purity.
- Carbodiimide-mediated coupling is preferred for laboratory-scale synthesis due to milder conditions and fewer by-products.
- The hydroxyethoxyethyl substituent enhances solubility and bioavailability, which is beneficial for pharmaceutical applications.
- Analytical preparation methods using ASE and SPE are critical for isolating this compound from complex environmental samples, ensuring accurate quantification and study of its biological interactions.
Chemical Reactions Analysis
Types of Reactions
9-Octadecenamide, N-[2-(2-hydroxyethoxy)ethyl]-, (9Z)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols. Substitution reactions may yield a variety of substituted amides.
Scientific Research Applications
9-Octadecenamide, N-[2-(2-hydroxyethoxy)ethyl]-, (9Z)-, a chemical compound with the molecular formula C22H43NO3, has several applications across various industries. It is also known as (Z)-N-[2-(2-hydroxyethoxy)ethyl]-9-octadecenamide and has a CAS number of 20429-33-8.
Applications
9-Octadecenamide, N-[2-(2-hydroxyethoxy)ethyl]-, (9Z)- has several applications across various industries. Its unique structure contributes to its effectiveness in these applications.
Cosmetics
- It is used as an emollient and skin-conditioning agent .
Pharmaceuticals
- 9-Octadecenamide derivatives exhibit various biological activities and have been studied for their potential anti-inflammatory and antimicrobial properties .
- The hydroxyethoxyethyl group may enhance solubility and bioavailability , making these compounds suitable for pharmaceutical applications.
- It can interact with lipid membranes , potentially affecting membrane integrity and fluidity, which may influence drug delivery systems where membrane permeability is crucial.
- Studies have explored its compatibility with other excipients in pharmaceutical formulations.
Other potential applications
- It can interact with lipid membranes, potentially affecting membrane integrity and fluidity.
- It may influence drug delivery systems where membrane permeability is crucial.
Mechanism of Action
The mechanism of action of 9-Octadecenamide, N-[2-(2-hydroxyethoxy)ethyl]-, (9Z)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations :
- Hydrophilicity : The hydroxyethoxyethyl group in the target compound enhances hydrophilicity compared to simpler hydroxyethyl derivatives (e.g., OEA) .
- Chiral vs. Non-chiral Substituents: The (R)-2-hydroxypropyl group in the compound from introduces stereochemical complexity, which may influence biological activity .
- Pharmacological Activity : Piperazinyl derivatives () exhibit enhanced binding affinity for neurological targets due to the basic nitrogen in the piperazine ring, a feature absent in the target compound .
Ester vs. Amide Derivatives
Table 2: Functional Group Impact on Properties
Key Observations :
- Stability : Amides like the target compound are more hydrolytically stable than esters, making them suitable for applications requiring prolonged chemical integrity .
- Solubility: Esters (e.g., ethylhexyl oleate) are less polar and more lipophilic, ideal for non-aqueous formulations .
Toxicity and Environmental Impact
- Biodegradability: Hydroxyethoxy and ethanolamine substituents (as in the target compound) may enhance biodegradability compared to fully synthetic surfactants .
Biological Activity
9-Octadecenamide, N-[2-(2-hydroxyethoxy)ethyl]-, (9Z)-, also known as a derivative of oleamide, is a fatty amide that has garnered interest due to its potential biological activities and applications in various fields, including pharmacology and environmental science. This article explores its biological activity, focusing on relevant research findings, case studies, and a summary of its effects.
Chemical Structure and Properties
- Chemical Formula : C18H37NO2
- Molecular Weight : 301.49 g/mol
- CAS Number : 20429-33-8
Biological Activity Overview
Research indicates that 9-Octadecenamide exhibits several biological activities:
- Antioxidant Properties : Studies have shown that oleamide derivatives possess antioxidant capabilities, which may contribute to their protective roles against oxidative stress in biological systems.
- Neuroprotective Effects : Oleamide is known to modulate sleep and has been investigated for its neuroprotective properties. It acts as a signaling molecule in the central nervous system, influencing neurotransmitter release and neuronal survival.
- Anti-inflammatory Effects : Preliminary studies suggest that compounds similar to 9-Octadecenamide may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Potential Ecotoxicological Concerns : Recent assessments have highlighted the presence of 9-Octadecenamide in environmental samples, raising concerns about its ecotoxicological impact on aquatic organisms.
Antioxidant Activity
A study conducted on various fatty amides demonstrated that 9-Octadecenamide possesses significant antioxidant activity, which can help mitigate cellular damage caused by oxidative stress. This property is particularly relevant for applications in food preservation and health supplements.
Neuroprotective Effects
Research published in the Journal of Neurochemistry reported that oleamide enhances the release of serotonin and other neurotransmitters in vitro, suggesting its role in mood regulation and potential therapeutic use in anxiety disorders .
Anti-inflammatory Mechanisms
In vitro studies have indicated that 9-Octadecenamide can downregulate the expression of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a mechanism through which it could be utilized for developing anti-inflammatory therapies .
Environmental Impact Assessment
The CONnECT study analyzed various contaminants, including 9-Octadecenamide, across marine biota samples. The findings indicated that concentrations of this compound occasionally exceeded ecotoxicological thresholds, highlighting potential risks to aquatic life forms .
Clinical Observations
In clinical settings, elevated levels of oleamide derivatives have been associated with certain neurological disorders. A case study involving patients exposed to high levels of environmental pollutants noted an increase in neuroinflammatory markers correlating with oleamide levels in blood samples .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 9-Octadecenamide, N-[2-(2-hydroxyethoxy)ethyl]-, (9Z)-, and what key reaction conditions are required?
- Methodological Answer : The compound is synthesized via amidation of 9(Z)-octadecenoic acid with ethanolamine derivatives. A common approach involves reacting 9(Z)-octadecenoic acid with oxalyl chloride in ethylene dichloride (CH₂Cl₂) at 0–5°C to form the acyl chloride intermediate. This intermediate is then treated with ammonia gas or ethanolamine derivatives under controlled conditions to yield the amide. Purification typically involves vacuum evaporation to remove solvents, followed by flash chromatography using ethyl acetate as the eluent .
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the (9Z)-configuration of the double bond and the presence of the hydroxyethoxyethylamide group. Mass spectrometry (MS) via electron ionization (EI) or electrospray ionization (ESI) provides molecular weight validation (e.g., molecular ion peaks at m/z 413.64). Infrared (IR) spectroscopy identifies functional groups like amide C=O (~1650 cm⁻¹) and hydroxyl (~3300 cm⁻¹). Cross-referencing with NIST Standard Reference Database 69 ensures spectral accuracy .
Q. What in vitro assays are used to evaluate its biological activity?
- Methodological Answer : Standard assays include:
- Antimicrobial activity : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.
- Anti-inflammatory potential : Inhibition of COX-1/COX-2 enzymes measured via fluorometric kits.
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to determine IC₅₀ values.
Controls include solvent-only groups and commercially available reference compounds (e.g., ibuprofen for anti-inflammatory assays) .
Advanced Research Questions
Q. How can reaction yields be optimized during the amidation step, and what factors contribute to variability?
- Methodological Answer : Yield optimization requires strict control of:
- Temperature : Maintaining 0–5°C during acyl chloride formation prevents side reactions (e.g., oxidation).
- Stoichiometry : A 1:1.2 molar ratio of fatty acid to ethanolamine derivative minimizes unreacted starting material.
- Catalysts : Triethylamine (TEA) enhances nucleophilicity of the amine group.
Variability arises from impurities in starting materials (e.g., cis/trans isomerization in 9(Z)-octadecenoic acid) and moisture, which hydrolyzes acyl chloride intermediates .
Q. How do discrepancies in reported biological activities across studies arise, and how can they be resolved?
- Methodological Answer : Contradictions often stem from:
- Purity differences : HPLC or LC/MS validation (≥98% purity) is essential to exclude confounding byproducts.
- Assay conditions : Variability in cell culture media (e.g., serum concentration) or enzyme sources (e.g., recombinant vs. native COX-2).
Resolution involves replicating studies under standardized protocols and performing meta-analyses with rigorous statistical adjustments (e.g., Bonferroni correction) .
Q. What computational tools are used to predict the compound’s reactivity or binding affinity?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic structure of the amide group and double bond to predict sites for electrophilic attack. Molecular docking (AutoDock Vina) simulates interactions with biological targets (e.g., PPAR-γ receptors) using crystal structures from the Protein Data Bank (PDB). These methods guide rational design of derivatives with enhanced activity .
Q. What challenges exist in purifying this compound, and how are they addressed?
- Methodological Answer : Challenges include:
- Hydrophobicity : Poor solubility in polar solvents necessitates use of CH₂Cl₂ or THF.
- By-product formation : Silica gel chromatography (ethyl acetate:hexane, 3:7) separates the target amide from unreacted fatty acid or ethanolamine.
Advanced purification employs preparative HPLC with C18 columns and isocratic elution (acetonitrile:water, 85:15) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
